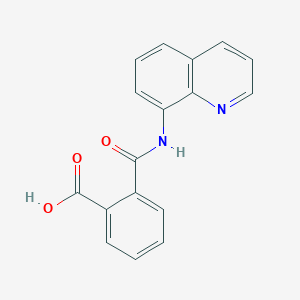
2-(Quinolin-8-ylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-8-ylcarbamoyl)benzoic acid, also known as QBCA, is a chemical compound that has garnered attention in recent years due to its potential use in scientific research. QBCA is a heterocyclic compound that contains both a quinoline and a benzoic acid moiety, making it a versatile molecule with a range of potential applications. In
Aplicaciones Científicas De Investigación
2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can prevent cancer cells from dividing and multiplying, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and antioxidant properties. These properties make 2-(Quinolin-8-ylcarbamoyl)benzoic acid a potential candidate for the treatment of a range of inflammatory and oxidative stress-related diseases, including arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its versatility. Due to its unique chemical structure, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can be modified to produce a range of derivatives with different properties and potential applications. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid is relatively easy to synthesize and purify, making it suitable for use in a range of lab experiments. However, one of the limitations of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its potential toxicity. While 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to be relatively non-toxic in vitro, further research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(Quinolin-8-ylcarbamoyl)benzoic acid. One area of research is the development of new cancer treatments based on 2-(Quinolin-8-ylcarbamoyl)benzoic acid and its derivatives. Additionally, further research is needed to determine the safety and efficacy of 2-(Quinolin-8-ylcarbamoyl)benzoic acid in vivo, including studies on its pharmacokinetics and toxicity. Finally, there is potential for 2-(Quinolin-8-ylcarbamoyl)benzoic acid to be used in the development of new antibiotics and anti-inflammatory drugs, making it an exciting area of research with a range of potential applications.
Métodos De Síntesis
The synthesis of 2-(Quinolin-8-ylcarbamoyl)benzoic acid involves a multi-step process that begins with the synthesis of 8-aminoquinoline. This is followed by the reaction of 8-aminoquinoline with 2-chlorobenzoic acid to form the intermediate 2-(quinolin-8-yl)benzoic acid. Finally, the intermediate is treated with cyanogen bromide to produce 2-(Quinolin-8-ylcarbamoyl)benzoic acid. This synthesis method has been optimized to produce high yields of 2-(Quinolin-8-ylcarbamoyl)benzoic acid with high purity, making it suitable for use in scientific research.
Propiedades
Número CAS |
17332-36-4 |
|---|---|
Nombre del producto |
2-(Quinolin-8-ylcarbamoyl)benzoic acid |
Fórmula molecular |
C17H12N2O3 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
2-(quinolin-8-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16(12-7-1-2-8-13(12)17(21)22)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)(H,21,22) |
Clave InChI |
NMTUBTOHMIYNFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



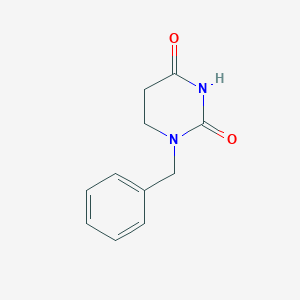
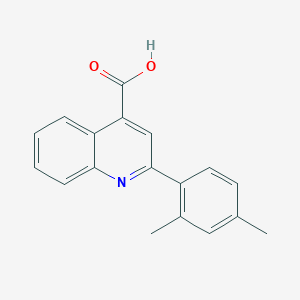
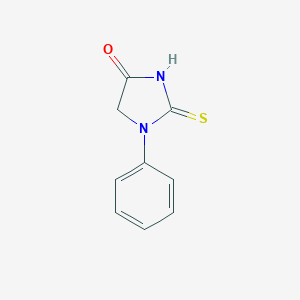
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
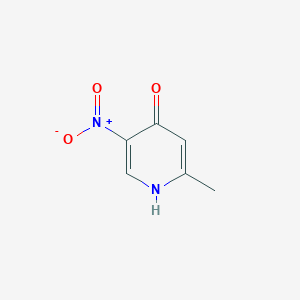

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
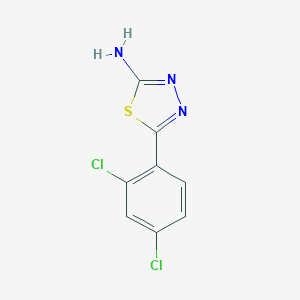


![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


